molecular formula C13H17N3O B1334431 2-(1H-benzimidazol-2-yl)-N-butylacetamide CAS No. 91600-55-4

2-(1H-benzimidazol-2-yl)-N-butylacetamide

Cat. No. B1334431
CAS RN: 91600-55-4
M. Wt: 231.29 g/mol
InChI Key: GACXFDYWYZDBMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-2-yl)-N-butylacetamide (2-BBA) is an organic compound with a molecular formula of C13H15N3O. It is a member of the benzimidazole family and is a white, crystalline solid with a melting point of approximately 140°C. 2-BBA is a versatile compound that is used in a wide range of applications in the scientific research field, including synthesis, biochemical and physiological studies, and drug discovery.

Scientific Research Applications

Antioxidants for Base Oil

2-(1H-benzimidazol-2-yl)-N-butylacetamide derivatives, including similar compounds like 2(1-H benzo(d)imidazole-2-y1)thio) N-butyl acetamide, have been studied as antioxidants for base oil. These compounds were assessed for their ability to improve the oxidation stability of base oil, crucial for enhancing oil life and efficiency (Basta et al., 2017).

Corrosion Inhibition

Derivatives of this compound, like 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N-phenylacetamide, have been evaluated as corrosion inhibitors. These studies involve assessing their protective properties on metals like carbon steel in corrosive environments, highlighting their potential in industrial applications (Rouifi et al., 2020).

Antimicrobial Activity

Benzimidazole derivatives, including those related to this compound, have been synthesized and tested for their antimicrobial activity. These studies aim to explore the potential of these compounds as new agents against various bacterial and fungal pathogens (Ajani et al., 2016).

Anthelmintic Agents

Novel 2-phenyl benzimidazole-1-acetamide derivatives, closely related to this compound, have been evaluated for their potential as anthelmintic agents. These compounds have been tested against parasites like earthworms, showing promising results in comparison to standard drugs (Sawant & Kawade, 2011).

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives, including those similar to this compound, has been explored. These compounds were tested using methods like rat-paw oedema, and some showed significant anti-inflammatory effects (Bhor & Pawar, 2022).

Inhibitors of Human Acyl-coenzyme A:cholesterol O-acyltransferase

Certain benzimidazole derivatives, like 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, act as inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase. This action is significant for potential treatments of diseases involving overexpression of this enzyme (Shibuya et al., 2018).

Future Directions

Benzimidazole derivatives have found commercial application in veterinarian medicine as anthelmintic agents and in diverse human therapeutic areas such as treatment of ulcers and antihistaminic . They could potentially be used in new DNA hybridization indicators due to their distinct effects on ssDNA and dsDNA .

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-2-3-8-14-13(17)9-12-15-10-6-4-5-7-11(10)16-12/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACXFDYWYZDBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397341
Record name 2-(1H-benzimidazol-2-yl)-N-butylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

91600-55-4
Record name 2-(1H-benzimidazol-2-yl)-N-butylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.